5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid
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Overview
Description
5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.7133 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzoic acid and 3-hydroxy-3-methylbutylamine.
Reduction: The nitro group in 5-chloro-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 5-chloro-2-aminobenzoic acid is then reacted with 3-hydroxy-3-methylbutylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-chloro-2-[(3-oxo-3-methylbutyl)amino]benzoic acid.
Reduction: Formation of 2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid.
Substitution: Formation of 5-substituted-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid derivatives.
Scientific Research Applications
5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-3-methylbutylamino group.
2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid: Similar structure but lacks the chloro group.
Uniqueness
5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid is unique due to the presence of both the chloro and hydroxy-3-methylbutylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,17)5-6-14-10-4-3-8(13)7-9(10)11(15)16/h3-4,7,14,17H,5-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUKPWJVGIMFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC1=C(C=C(C=C1)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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